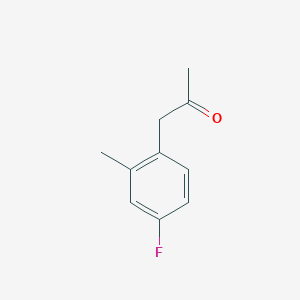
7-Fluoro-1,3-benzothiazole-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1,3-benzothiazole-6-carboxylicacid is a fluorinated benzothiazole derivative. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-benzothiazole-6-carboxylicacid typically involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . This reaction produces intermediate compounds, which are then further processed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,3-benzothiazole-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .
Scientific Research Applications
7-Fluoro-1,3-benzothiazole-6-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-benzothiazole-6-carboxylicacid involves the inhibition of key bacterial enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These enzymes are crucial for bacterial survival and replication. By inhibiting these enzymes, the compound exerts its antibacterial effects .
Comparison with Similar Compounds
- 7-Chloro-1,3-benzothiazole-6-carboxylicacid
- 6-Fluoro-1,3-benzothiazole-7-carboxylicacid
- 7-Fluoro-1,3-benzothiazole-5-carboxylicacid
Comparison: 7-Fluoro-1,3-benzothiazole-6-carboxylicacid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antibacterial properties and different reactivity patterns due to the electron-withdrawing effects of the fluorine atom .
Properties
Molecular Formula |
C8H4FNO2S |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
7-fluoro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4FNO2S/c9-6-4(8(11)12)1-2-5-7(6)13-3-10-5/h1-3H,(H,11,12) |
InChI Key |
TVNYEDSMEPIJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(=O)O)F)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)




